molecular formula C20H18N4 B2578972 N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine CAS No. 1203271-13-9

N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine

Cat. No.: B2578972
CAS No.: 1203271-13-9
M. Wt: 314.392
InChI Key: JYKXDPWFGGRZRT-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine is a compound that belongs to the class of organic compounds known as indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure, which combines an indole moiety with a pyrimidine ring, making it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine typically involves the coupling of tryptamine with a pyrimidine derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxyl group of the pyrimidine derivative and the amino group of tryptamine . The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine is unique due to its combination of an indole moiety with a pyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to interact with multiple molecular targets and modulate different signaling pathways sets it apart from other similar compounds.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4/c1-2-6-15(7-3-1)19-12-20(24-14-23-19)21-11-10-16-13-22-18-9-5-4-8-17(16)18/h1-9,12-14,22H,10-11H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKXDPWFGGRZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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